3-((5-Fluoro-2-benzothiazolyl)methyl)-3,4-dihydro-4-oxo-1-phthalazineacetic acid
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Overview
Description
3-((5-Fluoro-2-benzothiazolyl)methyl)-3,4-dihydro-4-oxo-1-phthalazineacetic acid is a complex organic compound with the molecular formula C18H12FN3O3S and a molecular weight of 369.37 g/mol This compound features a benzothiazole ring substituted with a fluorine atom, linked to a phthalazineacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Fluoro-2-benzothiazolyl)methyl)-3,4-dihydro-4-oxo-1-phthalazineacetic acid typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-benzothiazole with a suitable phthalazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol . The mixture is heated to facilitate the reaction, followed by purification steps such as crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((5-Fluoro-2-benzothiazolyl)methyl)-3,4-dihydro-4-oxo-1-phthalazineacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((5-Fluoro-2-benzothiazolyl)methyl)-3,4-dihydro-4-oxo-1-phthalazineacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-Fluoro-2-benzothiazolyl)methyl)-3,4-dihydro-4-oxo-1-phthalazineacetic acid involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activities .
Comparison with Similar Compounds
Similar Compounds
3-((7-Chloro-5-fluoro-2-benzothiazolyl)methyl)-3,4-dihydro-4-oxophthalazine-1-acetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(6’-methoxy-2’-naphthyl)-propionic acid:
Anastrozole: A non-steroidal aromatase inhibitor used in breast cancer treatment.
Uniqueness
3-((5-Fluoro-2-benzothiazolyl)methyl)-3,4-dihydro-4-oxo-1-phthalazineacetic acid is unique due to its specific combination of a fluorinated benzothiazole ring and a phthalazineacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
110721-88-5 |
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Molecular Formula |
C18H12FN3O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[3-[(5-fluoro-1,3-benzothiazol-2-yl)methyl]-4-oxophthalazin-1-yl]acetic acid |
InChI |
InChI=1S/C18H12FN3O3S/c19-10-5-6-15-14(7-10)20-16(26-15)9-22-18(25)12-4-2-1-3-11(12)13(21-22)8-17(23)24/h1-7H,8-9H2,(H,23,24) |
InChI Key |
QUBABKJOUGUHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)F)CC(=O)O |
Origin of Product |
United States |
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